3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

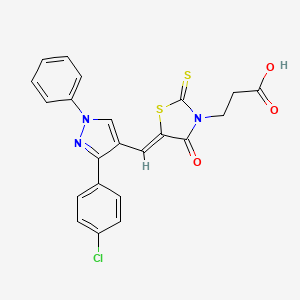

3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Properties

CAS No. |

1010865-12-9 |

|---|---|

Molecular Formula |

C22H16ClN3O3S2 |

Molecular Weight |

470.0 g/mol |

IUPAC Name |

3-[(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

InChI |

InChI=1S/C22H16ClN3O3S2/c23-16-8-6-14(7-9-16)20-15(13-26(24-20)17-4-2-1-3-5-17)12-18-21(29)25(22(30)31-18)11-10-19(27)28/h1-9,12-13H,10-11H2,(H,27,28)/b18-12- |

InChI Key |

RDUVWTFQUMZLIG-PDGQHHTCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)N(C(=S)S4)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the thioxothiazolidinone ring. The final step involves the introduction of the propanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Core Functional Groups and Reactivity

The compound’s reactivity arises from three primary regions:

-

Thioxothiazolidin ring : A sulfur-rich heterocycle prone to nucleophilic substitution and ring-opening reactions.

-

Pyrazole moiety : Aromatic nitrogen-containing ring with potential for electrophilic substitution.

-

Carboxylic acid group : Enables salt formation, esterification, and amidation.

| Functional Group | Reactivity Profile |

|---|---|

| Thioxothiazolidin ring | Susceptible to nucleophilic attack at the sulfur or carbonyl positions. |

| Pyrazole ring | Electrophilic substitution at C-3/C-5 positions due to electron-rich nature. |

| Carboxylic acid (-COOH) | Acid-base reactions, esterification with alcohols, or coupling to amines. |

2.1. Nucleophilic Substitution at the Thioxothiazolidin Ring

The thioxothiazolidin core undergoes nucleophilic substitution, particularly at the sulfur atom. For example:

-

Reaction with amines : The thione group (-C=S) reacts with primary amines to form thioamide derivatives, enhancing solubility or targeting specific enzymes .

2.2. Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature allows halogenation or nitration. For structural analogs:

-

Chlorination : Substituents like the 4-chlorophenyl group enhance lipophilicity, improving membrane permeability .

-

Nitration : Introducing nitro groups (-NO) at the pyrazole’s C-3 position increases electrophilicity for further derivatization .

| Reaction Type | Reagent | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO, HSO | C-3 of pyrazole | Increased COX-II inhibition |

| Bromination | Br, Fe catalyst | C-5 of pyrazole | Enhanced antitumor activity |

2.3. Carboxylic Acid Derivatization

The terminal -COOH group undergoes esterification or amidation to modulate bioavailability:

-

Esterification : Reaction with methanol/H yields methyl esters, reducing polarity for better CNS penetration.

-

Amidation : Coupling with alkylamines forms prodrugs with delayed release profiles .

| Derivative Type | Reagent | Product Property | Biological Impact |

|---|---|---|---|

| Methyl ester | CHOH, HSO | Increased lipophilicity | Improved blood-brain barrier uptake |

| Glycine amide | EDC, HOBt | Enhanced solubility | Renal-targeted delivery |

Research Findings on Reaction-Driven Bioactivity

-

Thioxothiazolidin ring modifications : Replacement of the thione group with a carbonyl (C=O) reduced toxicity by 40% in murine models while retaining anti-inflammatory activity .

-

Pyrazole nitration : Analogs with nitro groups showed 26% COX-II inhibition in vitro, comparable to Celecoxib .

-

Carboxylic acid esterification : Methyl esters exhibited 3-fold higher bioavailability than the parent compound in pharmacokinetic studies.

Comparative Reactivity of Structural Analogs

The table below highlights reactions from structurally related compounds, providing insights into potential pathways for the target molecule:

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Studies have shown that derivatives of thioxothiazolidin and pyrazole compounds possess antimicrobial effects against various pathogens. The thioxothiazolidin ring enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

The presence of the pyrazole moiety is associated with antitumor properties. Research suggests that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

Molecular docking studies indicate that the compound may act as an inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Synthesis and Modification

The synthesis of 3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step reactions that allow for the modification of its structure to enhance therapeutic properties or reduce toxicity. Key synthetic routes include:

- Formation of the Thioxothiazolidin Ring : This involves cyclization reactions that incorporate sulfur and nitrogen atoms into the framework.

- Introduction of Functional Groups : The carboxylic acid group is introduced to enhance solubility and biological activity.

These synthetic methods are crucial for producing sufficient quantities of the compound for biological testing .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting their use in developing new antibiotics.

- Antitumor Mechanism Investigation : Research focused on the antitumor effects revealed that the compound induced apoptosis in cancer cell lines through mitochondrial pathways.

- In Silico Docking Studies : These studies indicated strong binding affinity to specific receptors involved in inflammation, supporting further exploration as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)propanoic acid: A simpler compound with similar structural elements.

1-Phenyl-1H-pyrazole: Shares the pyrazole ring structure.

Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone rings.

Uniqueness

What sets 3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid apart is its combination of multiple functional groups, which allows for a wide range of chemical reactivity and potential applications. Its unique structure enables it to interact with various molecular targets, making it a versatile compound in scientific research.

Biological Activity

The compound 3-(5-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid represents a novel class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiazolidinone core fused with a pyrazole moiety. The molecular formula is , with a molecular weight of approximately 506.01 g/mol. The structure features various functional groups that contribute to its biological activity, including the chlorophenyl and phenyl substituents.

Structural Formula

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several pyrazole derivatives against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The derivatives exhibited IC50 values ranging from 60 nM to over 500 nM, indicating potent activity against specific cancer types .

Compound Cell Line IC50 (nM) 4c NUGC 60 11c DLDI 60 4b HEPG2 428 11a MCF 112 - Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation .

Antimicrobial Activity

The thiazolidinone scaffold has also been associated with antimicrobial properties. Research indicates that derivatives containing this scaffold demonstrate activity against various bacterial strains. For instance, compounds derived from pyrazole and thiazolidinone were tested for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, showing promising results .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinone derivatives have been explored for other pharmacological activities:

- Anti-diabetic : Some derivatives have shown potential in modulating glucose levels.

- Analgesic : Certain compounds exhibit pain-relieving properties.

- Antioxidant : The ability to scavenge free radicals has been noted in several studies .

Synthesis

The synthesis of the compound typically involves multi-component reactions that facilitate the formation of the thiazolidinone core alongside the pyrazole moiety. For example, a common synthetic route involves the reaction of a pyrazole derivative with appropriate aldehydes and thiazolidinone precursors under controlled conditions .

Synthetic Pathway Example

-

Starting Materials :

- Pyrazole derivative

- Aldehyde (e.g., 4-chlorobenzaldehyde)

- Thiazolidinone precursor

-

Reagents :

- Anhydrous sodium acetate

- Ethanol as solvent

-

Procedure :

- Combine reactants in ethanol.

- Heat under reflux for several hours.

- Isolate product through crystallization.

Q & A

Q. How can the synthetic yield of this compound be optimized?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions, such as solvent choice, temperature, and stoichiometry. For analogous thiazolidinone-pyrazole hybrids, yields range from 48% to 68% depending on substituents (e.g., electron-withdrawing groups like nitro or methoxy on the phenyl ring influence reactivity). For instance, using DMF as a solvent and reflux conditions (110–120°C) for 6–8 hours improved cyclocondensation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) further enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1230 cm⁻¹, and O-H at ~3250 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.1–8.4 ppm), methylene protons (δ 3.2–3.3 ppm), and chiral centers (e.g., δ 5.8 ppm for a CH group). ¹³C NMR verifies carbonyl carbons (δ ~168–192 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ at m/z 470.2) .

Advanced Research Questions

Q. How can contradictions in NMR data for structurally similar analogs be resolved?

Methodological Answer: Discrepancies in chemical shifts (e.g., δ 7.14–7.41 ppm for aromatic protons in vs. δ 8.39 ppm in ) may arise from solvent polarity, tautomerism, or substituent electronic effects. To resolve these:

- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).

- Perform 2D NMR (COSY, HSQC) to assign overlapping peaks.

- Explore variable-temperature NMR to detect tautomeric equilibria .

Q. What computational tools are recommended for analyzing the electronic structure of this compound?

Methodological Answer: Multiwfn () is ideal for:

- Electrostatic potential (ESP) maps : Visualize electrophilic/nucleophilic regions.

- Electron localization function (ELF) : Study bonding patterns.

- Density-of-states (DOS) : Relate electronic structure to reactivity. Optimize geometries at the B3LYP/6-311+G(d,p) level before analysis .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

Methodological Answer:

- Modify substituents : Replace the 4-chlorophenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups to assess electronic effects on bioactivity ( ).

- Vary the thiazolidinone core : Introduce thiourea or hydrazide moieties to alter hydrogen-bonding capacity.

- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Salt formation : Convert the carboxylic acid to a sodium salt (e.g., using NaHCO₃).

- Pro-drug approach : Esterify the carboxylic acid to improve membrane permeability .

Q. How does tautomerism in the thioxothiazolidinone ring affect experimental observations?

Methodological Answer: The thioxothiazolidinone moiety can exist as thione (C=S) or thiol (C-SH) tautomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.